4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640822-50-8
VCID: VC11831242
InChI: InChI=1S/C14H15N5S2/c1-10-3-2-4-11-13(10)16-14(20-11)19-7-5-18(6-8-19)12-9-15-21-17-12/h2-4,9H,5-8H2,1H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4
Molecular Formula: C14H15N5S2
Molecular Weight: 317.4 g/mol

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 2640822-50-8

Cat. No.: VC11831242

Molecular Formula: C14H15N5S2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole - 2640822-50-8

Specification

CAS No. 2640822-50-8
Molecular Formula C14H15N5S2
Molecular Weight 317.4 g/mol
IUPAC Name 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C14H15N5S2/c1-10-3-2-4-11-13(10)16-14(20-11)19-7-5-18(6-8-19)12-9-15-21-17-12/h2-4,9H,5-8H2,1H3
Standard InChI Key ARAZGLDUORZXQC-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4

Introduction

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a complex heterocyclic compound that incorporates multiple functional groups, including a benzothiazole core, a piperazine ring, and a thiadiazole moiety. These structural features make it a promising candidate for various applications in medicinal chemistry and material science due to its potential biological activity and chemical versatility.

Structural Features

The compound's structure can be broken down into three key components:

  • Benzothiazole Core: Known for its bioactivity, benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.

  • Piperazine Ring: This heterocyclic amine is often used in drug design to enhance solubility and bioavailability.

  • Thiadiazole Moiety: The 1,2,5-thiadiazole group is recognized for its electron-withdrawing properties and potential to interact with biological targets.

The molecular formula of the compound is C13H13N5S2C_{13}H_{13}N_5S_2, highlighting its sulfur and nitrogen-rich framework.

Synthesis Pathways

The synthesis of 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole typically involves:

  • Formation of the Benzothiazole Core:

    • Benzothiazoles are synthesized via cyclization of 2-aminothiophenols with carboxylic acids or their derivatives.

  • Introduction of the Piperazine Ring:

    • Piperazine derivatives are introduced through nucleophilic substitution reactions using halogenated intermediates.

  • Attachment of the Thiadiazole Group:

    • The thiadiazole moiety can be incorporated via condensation reactions with appropriate thiourea derivatives.

These steps often require specific catalysts, solvents (e.g., ethanol or DMSO), and controlled reaction conditions to ensure high yields and purity.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR confirm the structure by identifying chemical shifts corresponding to aromatic rings and heterocyclic groups.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as C=N (benzothiazole) and N-H (piperazine).

  • X-ray Crystallography:

    • Offers detailed structural information if single crystals can be obtained.

Potential Applications

Given its structure, this compound holds promise in:

  • Drug Design:

    • As a scaffold for developing antimicrobial or anticancer agents.

  • Material Science:

    • Its electronic properties may make it useful in organic semiconductors or sensors.

  • Biological Probes:

    • Due to its ability to interact with biomolecules selectively.

Challenges and Future Directions

Despite its potential, challenges include:

  • Limited synthetic routes that may require optimization for scalability.

  • Lack of comprehensive biological studies on this specific compound.

  • Potential toxicity concerns due to the presence of sulfur and nitrogen heterocycles.

Future research should focus on exploring its pharmacological profile through in vitro and in vivo studies while optimizing synthetic methodologies for industrial applications.

This article provides an overview based on current knowledge and related compounds but highlights the need for further experimental data to fully characterize the potential of 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole.

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